molecular formula C6H7NO3 B1309851 Methyl 5-aminofuran-2-carboxylate CAS No. 22600-30-2

Methyl 5-aminofuran-2-carboxylate

Cat. No. B1309851
CAS RN: 22600-30-2
M. Wt: 141.12 g/mol
InChI Key: KLKQGSISBRVCTK-UHFFFAOYSA-N
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Description

Methyl 5-aminofuran-2-carboxylate (MAFC) is an organic compound with the linear formula C6H7NO3 . It is a derivative of furan, an aromatic heterocyclic organic compound. The compound is widely used in various fields of research including pharmacology, organic synthesis, and material science.


Synthesis Analysis

MAFC can be synthesized from furan-2-carboxylic acid and methylamine hydrochloride. The reaction involves the formation of an amide intermediate that is subsequently cyclized to produce MAFC. The compound can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).


Molecular Structure Analysis

The molecular structure of MAFC is characterized by its IUPAC name, methyl 5-amino-2-furoate . Its InChI code is 1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 . The molecular weight of MAFC is 141.13 g/mol .


Physical And Chemical Properties Analysis

MAFC is a white crystalline solid with a melting point of 131-135°C . It has a boiling point of 277.9°C at 760 mmHg . It is soluble in water and polar organic solvents such as methanol and ethanol.

Scientific Research Applications

Multicomponent Reactions and Synthesis

Methyl 5-aminofuran-2-carboxylate demonstrates its utility in the realm of organic synthesis, particularly in regioselective multicomponent reactions. Huynh et al. (2014) illustrated its role in the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. The compound served as a core structure in a multicomponent reaction strategy, showcasing its versatility and the importance of its structure in regioselectivity, which is critical in synthesizing complex molecules with high precision Huynh et al. (2014).

Biological Activity Studies

In the realm of biological activity, derivatives of Methyl 5-aminofuran-2-carboxylate have been investigated for their potential therapeutic applications. Phutdhawong et al. (2019) explored the cytotoxicity of these derivatives against cancer cell lines and their antimicrobial activity, highlighting the compound's potential in drug discovery and pharmaceutical applications Phutdhawong et al. (2019).

Synthetic Methodologies and Heterocyclic Chemistry

The compound's role extends to the development of novel synthetic methodologies and the synthesis of heterocyclic compounds, vital for pharmaceuticals and material science. Antonov et al. (2021) described the reaction of Methyl 5-aminofuran-2-carboxylate with 4,5-Dibenzoyl-1H-pyrrole-2,3-diones, leading to the formation of complex molecules like furo[2,3-b]pyridines, showcasing the compound's utility in constructing complex heterocyclic systems Antonov et al. (2021).

Heteroarylation and Synthesis of Biheteroaryls

The potential of Methyl 5-aminofuran-2-carboxylate in facilitating heteroarylation reactions has been explored, which is significant in the synthesis of biheteroaryls, compounds crucial in various fields including electronics and pharmacology. Fu et al. (2012) noted the use of related compounds in palladium-catalysed direct arylation of heteroaromatics, emphasizing the importance of such reactions in the efficient synthesis of complex aromatic systems Fu et al. (2012).

Safety And Hazards

The safety information for MAFC includes the GHS07 pictogram, a warning signal word, and hazard statements H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 5-aminofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQGSISBRVCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408031
Record name methyl 5-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminofuran-2-carboxylate

CAS RN

22600-30-2
Record name methyl 5-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminofuran-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of methyl 5-nitro-2-furoate (13 g, 76 mmol) and 10% Pd/C (1.3 g) in ethanol (150 mL) was shaken under an atmosphere of hydrogen at 40 psi for 18 h. The reaction mixture was filtered through diatomaceous earth and concentrated under reduced pressure to afford a crude oil. Purification by flash column chromatography (silica, 1:1 hexanes/ethyl acetate) provided methyl 5-amino-2-furoate (5.6 g): 1H NMR (500 MHz, CDCl3) δ 7.11-7.10 (m, 1H), 5.31-5.29 (m, 1H), 4.31 (br s, 2H), 3.84 (s, 3H).
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13 g
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150 mL
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1.3 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 100 mg of methyl 5-nitro-2-furoate (Lancaster Synthesis, Windham, N.H., USA) in 20 ml of EtOAc was stirred with 20 mg of Pd/C (10%) under one atmospheric pressure of hydrogen gas. After at RT for 2 hours, the mixture was filtered through a celite pad and concentrated. Pure methyl 5-amino-2-furoate was obtained by purification on a fresh silica gel column eluted with 30% EtOAc in hexane.
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100 mg
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20 mL
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20 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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